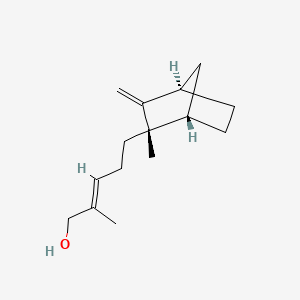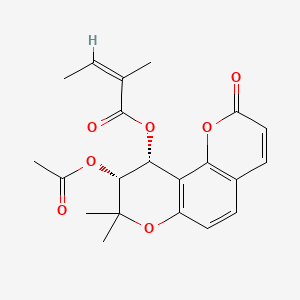
Pteryxin
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Pteryxin, a natural coumarin compound, primarily targets the nuclear factor-erythroid-2-related factor (Nrf2) . Nrf2 is a crucial regulator of cellular resistance to oxidants and plays a significant role in maintaining cellular redox homeostasis . This compound also interacts with Cys151 on the sequences of Keap1 .
Mode of Action
This compound activates the antioxidant enzymes, even under oxidative stress, by hydrogen peroxide (H2O2) . It enhances the antioxidant gene expressions in the ARE (antioxidant response element) region for HO-1 (Heme Oxygenase-1), GCLC (Glutamate-cysteine ligase catalytic subunit), SOD1 (Super Oxide dismutase1), and Trxr1 (Thioredoxin reductase1) . These enzymes are also expressed during the nuclei transference of cytoplasmic Nrf2 .
Biochemical Pathways
This compound modulates the MAPK/NF-κB pathway and NLRP3 inflammasome activation . It downregulates NF-κB/MAPK activation and suppresses the initiation and activation of NLRP3, thereby preventing inflammation .
Pharmacokinetics
It’s known that these properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
This compound has been found to have anticonvulsant effects . It strongly reduces neutral essential amino acids in a LAT1 (SLCA5)-independent manner, but, similarly to VPN, specifically increases the levels of serotonin, acetylcholine, and choline, but also ethanolamine . It also inhibits PTZ-induced seizure-like movements . In addition, this compound has a cytoprotective effect on insulinoma MIN6 cells due to antioxidant enzymes expression via Nrf2/ARE activation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the bioavailability and pharmacodynamic effects of bioactive compounds can be influenced by the model organism used in studies .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Pteryxin has been found to be a potent butyrylcholinesterase (BChE) inhibitor, with an IC50 of 12.96 μg/ml . This suggests that this compound interacts with the enzyme BChE, inhibiting its activity.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In insulinoma MIN6 cells, this compound enhances the antioxidant gene expressions in the ARE (antioxidant response element) region for HO-1 (Heme Oxygenase-1), GCLC (Glutamate-cysteine ligase catalytic subunit), SOD1 (Super Oxide dismutase1), and Trxr1 (Thioredoxin reductase1) . This suggests that this compound influences cell function by modulating gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It has been found to bind to target proteins such as MAPK, NF-κB, and NLRP3 . This compound also activates the nuclear factor-erythroid-2-related factor (Nrf2), which in turn activates antioxidant enzymes, even under oxidative stress .
Temporal Effects in Laboratory Settings
This compound shows time-dependent effects in laboratory settings. For instance, it has been observed to inhibit PTZ-induced seizure-like movements in zebrafish larvae in a dose and time-dependent manner, resulting in a 70% efficacy after 1 hour at 20 µM .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in mice, this compound has been administered at doses of 5, 10, and 25 mg/kg once daily for 7 days, showing significant reduction in lung W/D weight ratio, total protein level, and levels of inflammatory cytokines .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to strongly reduce neutral essential amino acids in a LAT1 (SLCA5)-independent manner, but, similarly to VPN, specifically increase the levels of serotonin, acetylcholine, and choline, but also ethanolamine .
Transport and Distribution
Studies have shown that this compound is rapidly distributed and then eliminated from mouse plasma, with the liver being its major distribution tissue .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pteryxin can be synthesized through several methods, including supercritical fluid extraction from dried leaf powder of Peucedanum japonicum . The extraction process involves using supercritical carbon dioxide as a solvent, which allows for the efficient isolation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes drying the plant material, grinding it into a fine powder, and then using supercritical fluid extraction to isolate this compound. This method is preferred due to its efficiency and ability to produce high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pteryxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Pteryxin has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Pteryxin is unique among coumarin derivatives due to its specific molecular structure and biological activities. Similar compounds include:
Phellopterin: Another coumarin derivative with similar antioxidant properties but different molecular targets.
Oxypeucedanin: Known for its anti-inflammatory and anti-cancer activities.
Poncirin: Exhibits anti-adipogenic activity but differs in its mechanism of action .
Eigenschaften
IUPAC Name |
[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZYPKZQDYMEE-YRCPKEQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13161-75-6, 737005-97-9 | |
| Record name | (+)-Pteryxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13161-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester, (2Z)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737005-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pteryxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PTERIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1G8A9744Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Pteryxin inhibits the expression of hypoxia-inducible factor 1α (HIF-1α) and the expression of glucose metabolic enzymes, suppressing HIF-1α-mediated glucose metabolism.
A: [] This suggests that this compound specifically targets the metabolic adaptations of cancer cells in low-oxygen environments, which are common in solid tumors.
A: [, ] this compound acts as a nuclear factor-erythroid-2-related factor (Nrf2) activator. It promotes the accumulation of Nrf2 in the nucleus, leading to the expression of antioxidant proteins like heme oxygenase-1 (HO-1).
A: [] The electrophilicity of this compound, attributed to its α,β-carbonyl and substituted acyl groups, is believed to facilitate interaction with Keap1, leading to Nrf2 dissociation and activation.
A: [, ] The molecular formula of this compound is C20H18O7, and its molecular weight is 370.36 g/mol.
A: [, , ] The structure of this compound is characterized using 1H NMR, 13C NMR, and mass spectrometry (MS) techniques.
ANone: Limited information is available regarding the material compatibility and stability of this compound under various conditions. Further research is needed in this area.
ANone: Based on the provided research, this compound is not reported to possess significant catalytic properties. Its primary focus is on its biological activity.
A: [] Yes, molecular docking studies have investigated the binding of this compound to FimH, a bacterial protein involved in urinary tract infections. The results suggest that this compound exhibits strong interactions with FimH, potentially acting as a FimH antagonist.
A: [] The presence of electrophilic groups, such as α,β-carbonyl and substituted acyl groups, appears crucial for Nrf2 activation. Modifications altering these groups might impact its activity.
ANone: The research mainly focuses on this compound itself. Further studies exploring the SAR of this compound derivatives are needed to understand how structural modifications impact its various biological activities.
ANone: Further research is required to determine the stability of this compound under various conditions and develop suitable formulation strategies for enhancing its stability, solubility, and bioavailability.
ANone: The provided research primarily focuses on the preclinical aspects of this compound. Information regarding SHE regulations is not discussed, highlighting the need for further investigation as the research progresses towards clinical applications.
A: [] this compound demonstrates rapid distribution and elimination from mouse plasma with a half-life (t½) of 1.463 hours.
A: [] The liver is a major site of this compound distribution. Interestingly, it can also cross the blood-brain barrier despite its low polarity.
A: [] this compound significantly reduced neutral essential amino acids and increased the levels of serotonin, acetylcholine, choline, and ethanolamine in zebrafish. This indicates potential involvement with the LAT1 (SLCA5) transporter and vagus nerve stimulation.
A: [] this compound inhibits cell proliferation in multiple hepatocellular carcinoma cell lines (Hep3B, HepG2, PLC) and patient-derived organoids, particularly under hypoxic conditions.
A: [] Mice xenograft experiments showed that this compound efficiently prevented tumor initiation and inhibited tumor progression.
A: [] this compound, at a concentration of 50 mg/L, significantly improved seedling rate, stem and leaf dry weight, and root dry weight of rice seedlings under cold stress (5±1) °C.
A: [, ] Yes, this compound, isolated from Peucedanum japonicum Thunb leaves, demonstrates anti-obesity effects in vitro and in vivo. It suppresses adipogenesis through various mechanisms.
ANone: The development of resistance to this compound and its potential cross-resistance with other compounds require further investigation.
ANone: While the provided research highlights the potential therapeutic benefits of this compound, further studies are necessary to establish its safety profile comprehensively. This includes investigating potential toxicity, adverse effects, and long-term effects.
ANone: Further research is needed to explore specific drug delivery and targeting strategies to improve the delivery of this compound to its intended targets, enhancing its therapeutic efficacy.
ANone: The research does not explicitly explore the use of biomarkers for predicting the efficacy of this compound, monitoring treatment response, or identifying potential adverse effects. Further research in this area is warranted.
A: [, ] Ultra-pressure liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) is a primary method for quantifying this compound in biological samples like plasma and tissue homogenates.
A: [, ] Column chromatography, preparative thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), UV spectroscopy, infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) are commonly used techniques for the isolation, purification, and characterization of this compound.
ANone: The potential environmental impact and degradation pathways of this compound are not extensively discussed in the provided research. This highlights the importance of future studies to assess its ecological consequences and develop strategies for mitigating any negative impacts.
ANone: Further research is required to understand the dissolution rate of this compound in different media, its solubility profile, and how these factors influence its bioavailability and therapeutic efficacy.
A: [] The validation of analytical methods for this compound includes assessing parameters like linearity, precision (intra-day and inter-day), accuracy (recovery), and specificity.
ANone: The provided research primarily focuses on preclinical investigations of this compound. As research progresses towards clinical applications, establishing robust quality control and assurance measures throughout the development, manufacturing, and distribution processes will be crucial.
ANone: The research does not provide information regarding this compound's potential to induce an immune response or strategies to modulate its immunogenicity. This aspect needs further exploration.
ANone: While the research does not directly investigate this compound's interactions with drug transporters, its ability to cross the blood-brain barrier despite its low polarity suggests potential interactions with transporter proteins. Further research is needed to characterize these interactions and develop strategies for modulation if required.
ANone: The research does not provide specific details on this compound's potential to induce or inhibit drug-metabolizing enzymes. Investigating these interactions and their implications for drug-drug interactions will be essential as research advances.
ANone: While the research highlights the therapeutic potential of this compound, exploring alternative compounds with similar mechanisms of action or improved pharmacological properties is crucial for diversifying treatment options and addressing potential limitations of this compound.
ANone: Currently, the research primarily focuses on the therapeutic potential of this compound. As production scales up, implementing sustainable practices for recycling and waste management will be crucial for minimizing environmental impact and resource utilization.
ANone: The research highlights the need for advanced tools and resources, such as high-throughput screening platforms, in silico modeling software, and access to comprehensive databases, to accelerate this compound research and facilitate the discovery and development of novel therapeutics.
A: [] this compound was first isolated from Pteryxia terebinthina var. terebinthina, and its structure was determined in the mid-20th century. Early research focused on its isolation, purification, and structural elucidation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3429236.png)
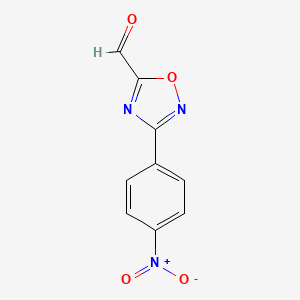
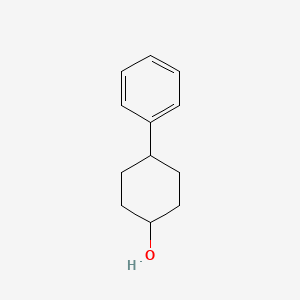
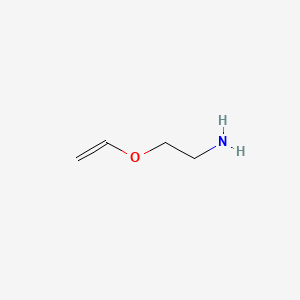
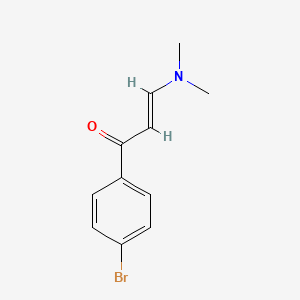

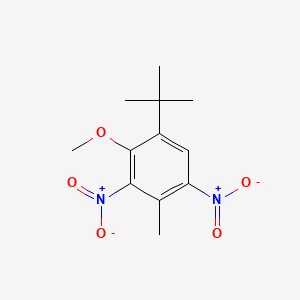
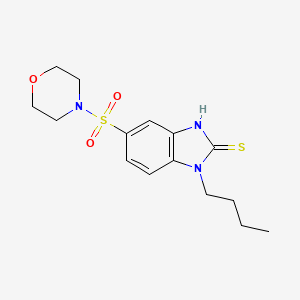
![4-[4-(butan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3429285.png)
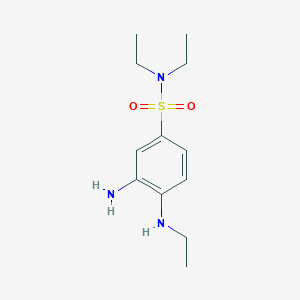
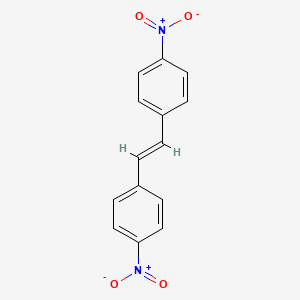
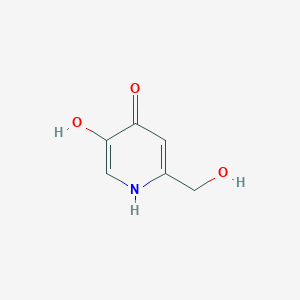
![N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine](/img/structure/B3429300.png)
